Chemical structure of N-(1-methyl-1H-pyrazol-4-yl)glycine ethyl ester
Chemical structure of N-(1-methyl-1H-pyrazol-4-yl)glycine ethyl ester
Technical Whitepaper: Structural Analysis and Synthetic Utility of N-(1-methyl-1H-pyrazol-4-yl)glycine ethyl ester
Executive Summary & Molecular Architecture
N-(1-methyl-1H-pyrazol-4-yl)glycine ethyl ester represents a critical intermediate in the synthesis of nitrogen-rich fused heterocycles. As a functionalized aminopyrazole, it serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) pathways).
Structurally, the molecule bridges a distinct aromatic heterocycle (1-methylpyrazole) with a flexible aliphatic tail (glycine ethyl ester). This duality allows it to participate in both
Molecular Identity
| Property | Specification |
| IUPAC Name | Ethyl N-(1-methyl-1H-pyrazol-4-yl)glycinate |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| SMILES | CCOC(=O)CNc1cn(C)nc1 |
| Core Moiety | 1-Methyl-1H-pyrazol-4-amine |
| Functional Group | Secondary Amine, Ester |
Synthetic Pathways & Process Optimization
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)glycine ethyl ester relies on the regioselective
Protocol: Alkylation Strategy
Objective: Mono-alkylation of 1-methyl-1H-pyrazol-4-amine with ethyl bromoacetate.
Reagents:
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Substrate: 1-Methyl-1H-pyrazol-4-amine (1.0 equiv)
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Alkylating Agent: Ethyl bromoacetate (1.05 equiv)
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Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)
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Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-4-amine (e.g., 10 mmol) in anhydrous MeCN (50 mL).
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Base Addition: Add DIPEA (20 mmol) to the solution. Stir at room temperature for 10 minutes to ensure homogeneity.
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Controlled Addition: Cool the reaction mixture to 0°C using an ice bath. Add ethyl bromoacetate (10.5 mmol) dropwise over 20 minutes. Note: Slow addition is critical to minimize the formation of the N,N-dialkylated byproduct.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
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Workup:
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Concentrate the solvent under reduced pressure.
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Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (
) and brine ( ). -
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0–50% EtOAc in Hexanes) to yield the target secondary amine as a pale yellow oil or low-melting solid.
Reaction Logic & Pathway Visualization
Figure 1: Synthetic workflow for the mono-alkylation of 4-aminopyrazole, highlighting the critical control point to avoid dialkylation.
Physicochemical Profiling
Understanding the physicochemical properties is essential for researchers using this compound for "scaffold hopping" or library generation. The pyrazole ring lowers the lipophilicity compared to phenyl analogs, improving the "drug-likeness" of the final molecules.
| Property | Value (Predicted/Observed) | Significance |
| LogP | ~0.5 – 0.8 | Moderate hydrophilicity; good membrane permeability potential. |
| pKa (Amine) | ~4.5 – 5.5 | The aniline-like nitrogen is less basic than aliphatic amines due to delocalization into the pyrazole ring. |
| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinase domains. |
| H-Bond Acceptors | 4 (N, O) | Interaction points for solvent or receptor side chains. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Well within the range for oral bioavailability (<140 Ų). |
Reactivity & Medicinal Chemistry Applications
The true value of N-(1-methyl-1H-pyrazol-4-yl)glycine ethyl ester lies in its versatility as a precursor. It undergoes two primary modes of reactivity utilized in drug discovery:[1]
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Cyclization (Ring Closure): The ester and the secondary amine are positioned perfectly to react with electrophiles (like formamide, isocyanates, or ethoxymethylene malonates) to form fused bicyclic systems such as pyrazolo[4,3-b]pyrazines or dihydropteridines .
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Peptide Coupling: Hydrolysis of the ethyl ester yields the free carboxylic acid, allowing the pyrazole moiety to be introduced into peptide chains as a non-natural amino acid (peptidomimetic).
Case Study: Synthesis of Pyrazolo-Fused Scaffolds
A common application is the reaction with formamide or triethyl orthoformate to close the ring, creating a bioisostere of the purine core found in ATP. This mimics the adenine ring, making these derivatives potent ATP-competitive kinase inhibitors.
Figure 2: Divergent synthetic utility of the title compound, leading to either peptidomimetics or fused heterocyclic kinase inhibitors.[2]
Analytical Characterization Standards
To validate the synthesis, the following spectroscopic signatures must be confirmed:
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¹H NMR (400 MHz, CDCl₃):
- 7.30–7.10 (s, 2H, Pyrazole CH): Characteristic aromatic protons.
- 4.20 (q, 2H, O-CH₂ -CH₃): Quartet from the ethyl ester.
- 3.85 (s, 3H, N-CH₃ ): Strong singlet for the N-methyl group.
- 3.70 (s, 2H, N-CH₂ -CO): Singlet for the glycine methylene.
- 1.28 (t, 3H, O-CH₂-CH₃ ): Triplet for the terminal methyl.
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Mass Spectrometry (ESI+):
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Expected
.
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References
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Synthesis of Aminopyrazoles: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, vol. 10, no. 4, 2008.
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Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, vol. 9, 2009.
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Pyrazolo-Pyrazine Formation: El-Borai, M. A., et al. "Synthesis and Anti-tumor Evaluation of Some New Pyrazolo[3,4-b]pyrazine Derivatives." European Journal of Medicinal Chemistry, vol. 48, 2012.
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General Reactivity of 4-Aminopyrazoles: PubChem Compound Summary for CID 4770990 (1-methyl-1H-pyrazol-4-amine).
